molecular formula C9H13ClN4O2 B2827569 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride CAS No. 2378506-54-6

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride

Cat. No.: B2827569
CAS No.: 2378506-54-6
M. Wt: 244.68
InChI Key: WWNHCTDBMYVKTM-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring at the 2-position and a carboxylic acid group at the 5-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHCTDBMYVKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the brain, which can enhance cognitive function and memory . The compound’s molecular targets and pathways are primarily related to neurotransmitter regulation and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference
2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride Pyrimidine Piperazine (no substituent) 284.73 (free base + HCl) Kinase inhibition, enzyme modulation
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride Pyrimidine 4-Methylpiperazine 298.76 (free base + HCl) Enhanced lipophilicity, drug intermediates
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid Pyrimidine 4-Hydroxypiperidine (non-aromatic) 223.23 (free acid) Increased polarity, solubility
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride Thiophene Piperazinylmethyl 311.25 (free base + 2HCl) Antibacterial/antifungal research
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride Benzofuran Piperazine 245.28 (free base + HCl) Neurological targets (e.g., vivarodone derivatives)

Substituent Effects

  • Piperazine vs.

Heterocyclic Core Variations

  • Thiophene vs. Pyrimidine : The thiophene-based analog () exhibits distinct electronic properties, favoring interactions with sulfur-binding enzymes or receptors.
  • Benzofuran : The benzofuran core () introduces planar aromaticity, which may enhance DNA intercalation or protein binding.

Salt Forms and Stability

  • Hydrochloride Salts : Most analogs (e.g., ) use hydrochloride salts for improved crystallinity and shelf life. Acid stability varies; for instance, nicardipine hydrochloride () shows pH-dependent degradation, a consideration for formulation.

Biological Activity

2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Name: 2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride
Molecular Formula: C10H13ClN4O2
CAS Number: 2378506-54-8

The compound features a piperazine ring linked to a pyrimidine structure, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including 2-piperazin-1-ylpyrimidine-5-carboxylic acid, exhibit significant antimicrobial properties. In a study examining various pyrimidine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of many standard antibiotics, suggesting a promising alternative for antimicrobial therapy .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth .

The biological activity of 2-piperazin-1-ylpyrimidine-5-carboxylic acid is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases that are crucial for cancer cell survival and proliferation. Additionally, the piperazine moiety can enhance binding affinity to biological targets due to its ability to form hydrogen bonds and ionic interactions.

Case Studies

  • Antimicrobial Efficacy : A comparative study found that 2-piperazin-1-ylpyrimidine-5-carboxylic acid exhibited superior antimicrobial activity compared to traditional antibiotics like ampicillin and ciprofloxacin. The study utilized various bacterial strains, demonstrating a broad spectrum of activity .
  • Cancer Cell Line Studies : In experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at optimal concentrations). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of kinases involved in cancer progression

Q & A

Q. What are the recommended protocols for synthesizing 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and acid-base salt formation. For example:

  • Step 1 : React a pyrimidine-5-carboxylic acid derivative with piperazine under reflux in anhydrous solvents (e.g., THF or DCM) to form the piperazinyl-pyrimidine core.
  • Step 2 : Purify intermediates via column chromatography or recrystallization.
  • Step 3 : Treat the free base with hydrochloric acid to form the hydrochloride salt, followed by lyophilization for stability .
    Key considerations : Use inert atmospheres to prevent oxidation, and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
  • NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and pyrimidine backbone (δ 8.0–8.5 ppm for aromatic protons) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
    Note : X-ray crystallography can resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for biological assays; avoid aqueous buffers unless pH-adjusted to prevent precipitation .
    Safety : Wear PPE (gloves, lab coat) due to potential irritancy of hydrochloride salts .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses and affinity scores against target structures (e.g., acetylcholinesterase) .
    Case study : Derivatives of this scaffold showed IC₅₀ values <1 µM in acetylcholinesterase inhibition assays, validated via Lineweaver-Burk plots .

Q. How should contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be addressed?

  • Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, acetylcholinesterase activity assays should use Ellman’s method with DTNB .
  • Control compounds : Include reference inhibitors (e.g., donepezil) to validate assay conditions .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-experiment variability .
    Example : Discrepancies in neuroprotective activity may arise from differences in cell-line viability assays (MTT vs. resazurin) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce methyl or fluorine groups to the pyrimidine ring to enhance blood-brain barrier penetration (logP target: 1–3) .
  • Prodrug design : Esterify the carboxylic acid group to improve oral bioavailability, with hydrolysis in vivo restoring activity .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperazine N-oxidation) and modify susceptible sites .

Q. How can synthesis challenges (e.g., low yield in piperazine coupling) be mitigated?

  • Catalyst optimization : Employ Pd-mediated coupling for sterically hindered reactions, or use microwave-assisted synthesis to reduce reaction time .
  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters during piperazine conjugation to prevent side reactions .
  • Scale-up : Transition from batch to continuous-flow reactors for improved heat/mass transfer and reproducibility .

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